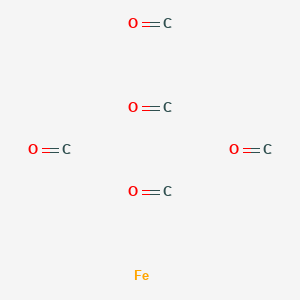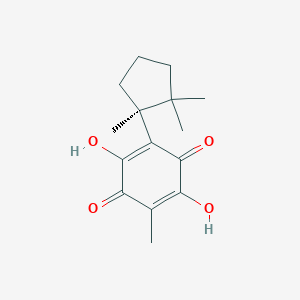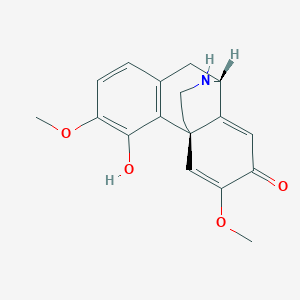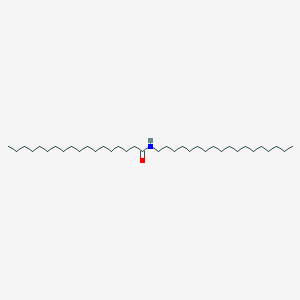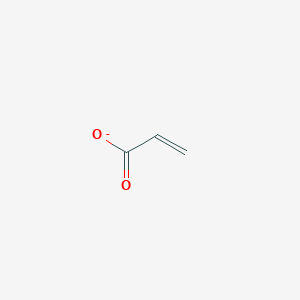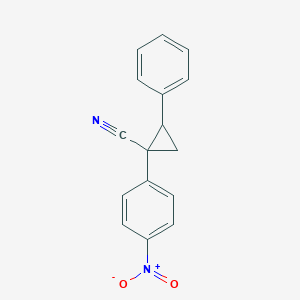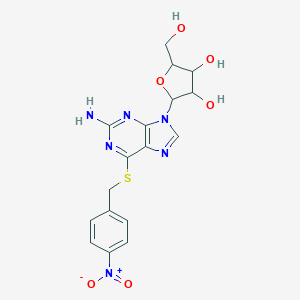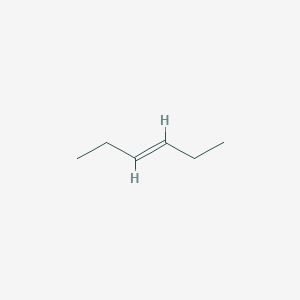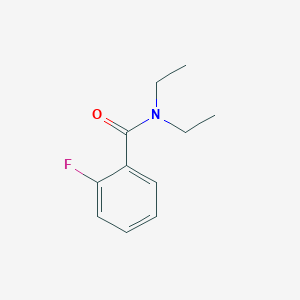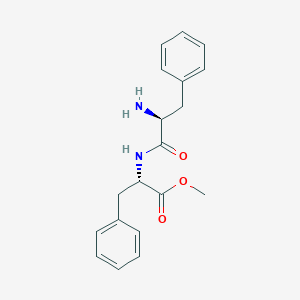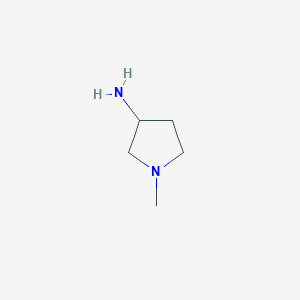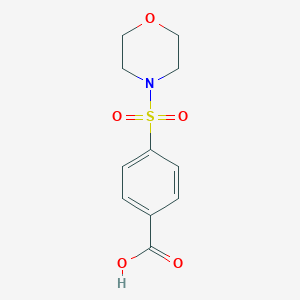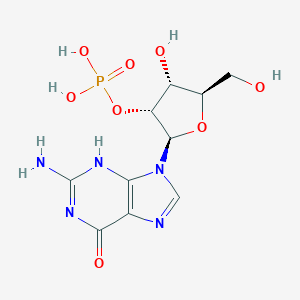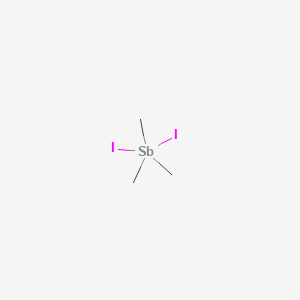
Trimethylantimony diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylantimony diiodide is a chemical compound with the molecular formula C3H9ISb. It is a white crystalline solid that is soluble in organic solvents. Trimethylantimony diiodide is commonly used in scientific research as a reagent for organic synthesis. It has various applications in the field of organic chemistry, including the production of alkenes, alkynes, and ketones.
Mechanism Of Action
The mechanism of action of trimethylantimony diiodide is not well understood. However, it is believed to act as a Lewis acid, which can activate certain functional groups in organic molecules. This activation allows for the formation of new chemical bonds, which can be used to produce a wide range of organic compounds.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of trimethylantimony diiodide. However, it is known to be a toxic compound that can cause skin and eye irritation. It should be handled with care and used only in a well-ventilated laboratory.
Advantages And Limitations For Lab Experiments
The advantages of using trimethylantimony diiodide in laboratory experiments include its versatility and ability to produce a wide range of organic compounds. However, its toxicity and potential for unwanted side reactions can limit its use in certain applications. It should be used only by experienced researchers who are familiar with its properties and potential hazards.
Future Directions
There are many future directions for the use of trimethylantimony diiodide in scientific research. One area of interest is the development of new synthetic methodologies using trimethylantimony diiodide as a reagent. Another area of interest is the use of trimethylantimony diiodide in the production of new pharmaceuticals and agrochemicals. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of chemistry.
Synthesis Methods
Trimethylantimony diiodide can be synthesized by reacting trimethylantimony with iodine in the presence of a reducing agent. The reducing agent reduces the iodine to iodide, which then reacts with trimethylantimony to form trimethylantimony diiodide. The reaction can be carried out in an inert atmosphere to prevent the formation of unwanted by-products.
Scientific Research Applications
Trimethylantimony diiodide is commonly used in scientific research as a reagent for organic synthesis. It is used to produce alkenes, alkynes, and ketones. It is also used in the production of various pharmaceuticals and agrochemicals. Trimethylantimony diiodide is a versatile reagent that can be used in a wide range of synthetic applications.
properties
CAS RN |
13077-53-7 |
|---|---|
Product Name |
Trimethylantimony diiodide |
Molecular Formula |
C3H9I2Sb |
Molecular Weight |
420.67 g/mol |
IUPAC Name |
diiodo(trimethyl)-λ5-stibane |
InChI |
InChI=1S/3CH3.2HI.Sb/h3*1H3;2*1H;/q;;;;;+2/p-2 |
InChI Key |
ZWMGLCRSQFTQAM-UHFFFAOYSA-L |
SMILES |
C[Sb](C)(C)(I)I |
Canonical SMILES |
C[Sb](C)(C)(I)I |
Other CAS RN |
13077-53-7 |
synonyms |
trimethylantimony diiodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



